![molecular formula C18H28N2OS B2492595 6-Tert-butyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine CAS No. 590353-65-4](/img/structure/B2492595.png)
6-Tert-butyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including asymmetric synthesis, reduction, and isomerization processes. For instance, a similar compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, was synthesized through diastereoselective reduction and efficient isomerization, showcasing the intricacies involved in synthesizing structurally complex molecules (H. Jona et al., 2009).
Molecular Structure Analysis
X-ray crystallography is a powerful tool for analyzing molecular and crystal structures. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate's structure was revealed through X-ray studies, highlighting the axial orientation of side chains and the formation of infinite chains in the crystal structure via hydrogen bonding (C. Didierjean et al., 2004).
Scientific Research Applications
Asymmetric Synthesis
Research has explored the asymmetric synthesis of related compounds, which is crucial for developing nociceptin antagonists, a class of chemicals important in pain modulation and potentially therapeutic applications. For example, an asymmetric synthesis method was developed for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate in synthesizing nociceptin antagonists (Jona et al., 2009).
Crystal Structure Analysis
X-ray crystallography has been utilized to analyze similar compounds, providing insights into their molecular structure and potential interactions. For example, the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed important aspects of its molecular packing and potential for further chemical modifications (Didierjean et al., 2004).
Anticholinesterase Activity
Compounds structurally related to 6-Tert-butyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine have been studied for their anticholinesterase activity. This research is significant in exploring treatments for conditions like Alzheimer's disease. An example is the study of N-Benzyltetrahydropyrido-anellated thiophene derivatives for their anticholinesterase properties (Pietsch et al., 2007).
Synthesis for Biological Applications
There's research focusing on the synthesis of similar compounds as intermediates for biologically active molecules. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the synthesis of crizotinib, a cancer treatment drug (Kong et al., 2016).
Proton Transfer Kinetics
Studies have also been conducted on the kinetics of proton transfer involving similar compounds, which is important in understanding their reactivity and potential use in catalysis or as building blocks in more complex molecules. An example is the research on proton transfer from tetra(4-nitro-5-tert-butyl)phthalocyanine to nitrogen-containing bases (Petrov et al., 2013).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if the compound acts as a ligand for a receptor, it might either activate (agonist) or inhibit (antagonist) the receptor’s function .
Biochemical Pathways
The compound also contains a tert-butyl group, which is known for its unique reactivity pattern. It could potentially be involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. For instance, the presence of the tert-butyl group might influence the compound’s lipophilicity, which could affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the specific biological pathway it affects. These effects could range from changes in cellular signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
(2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c1-18(2,3)12-7-8-13-14(11-12)22-16(19)15(13)17(21)20-9-5-4-6-10-20/h12H,4-11,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXISAUWIIAZMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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